1-bromo-3-[(2-methylpropoxy)methyl]benzene
Description
Structure
2D Structure
Properties
IUPAC Name |
1-bromo-3-(2-methylpropoxymethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO/c1-9(2)7-13-8-10-4-3-5-11(12)6-10/h3-6,9H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNJGKDCOPSEZSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COCC1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Williamson Ether Synthesis Route
-
- 3-bromobenzyl alcohol (provides the benzyl moiety and bromine substitution)
- 2-methylpropyl bromide (alkyl halide for ether formation)
- Sodium hydride (strong base to generate the alkoxide ion)
-
- Sodium hydride deprotonates the hydroxyl group of 3-bromobenzyl alcohol, forming the corresponding alkoxide ion.
- The alkoxide ion then attacks the electrophilic carbon of 2-methylpropyl bromide via an S_N2 reaction.
- This results in the formation of the ether linkage, yielding this compound.
-
- Aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF)
- Low to moderate temperatures (0–60 °C) to control reaction rate and minimize side reactions
- Inert atmosphere (nitrogen or argon) to prevent moisture and oxidation
Summary of Preparation Method
| Step | Reagents/Conditions | Purpose/Outcome |
|---|---|---|
| 1. Alkoxide formation | 3-bromobenzyl alcohol + sodium hydride | Generate reactive alkoxide intermediate |
| 2. Nucleophilic substitution | Alkoxide + 2-methylpropyl bromide | S_N2 reaction forms ether linkage |
| 3. Workup and purification | Aqueous quench, extraction, purification | Isolate pure this compound |
Research Findings and Analysis
- The Williamson ether synthesis route for this compound is well-documented and offers high regioselectivity and yield due to the S_N2 mechanism favoring primary alkyl halides like 2-methylpropyl bromide.
- Reaction conditions such as solvent choice and temperature significantly affect the reaction rate and side-product formation.
- Industrial adaptations focus on continuous flow and automation to enhance safety and scalability.
- The compound's bromine substituent allows further functionalization via cross-coupling reactions, making it a valuable intermediate in complex molecule synthesis.
Chemical Reactions Analysis
Types of Reactions
1-bromo-3-[(2-methylpropoxy)methyl]benzene undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding benzyl alcohol derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: 3-Bromobenzaldehyde or 3-bromobenzoic acid.
Reduction: 3-Bromobenzyl alcohol.
Substitution: Various substituted benzyl alcohol derivatives depending on the nucleophile used.
Scientific Research Applications
1-bromo-3-[(2-methylpropoxy)methyl]benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-bromo-3-[(2-methylpropoxy)methyl]benzene involves its interaction with various molecular targets. The bromine atom and ether linkage can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Alkoxymethyl Substituents
Compounds with alkoxymethyl groups vary in electronic and steric effects based on substituent size and polarity:
- Electronic Effects : Alkoxy groups (e.g., isobutoxy, benzyloxy) are electron-donating via resonance, deactivating the benzene ring and reducing electrophilic substitution reactivity compared to electron-withdrawing substituents .
- Steric Effects : Bulky groups like benzyloxy or cyclohexyloxy hinder access to the bromine atom in cross-coupling reactions, whereas the smaller isobutoxymethyl group offers better reactivity .
Halogenated Derivatives with Electron-Withdrawing Groups
Electron-withdrawing substituents significantly alter reactivity:
- Reactivity : Electron-withdrawing groups (e.g., -SO2CF3, -SO2Ph) increase the electrophilicity of the bromine atom, accelerating nucleophilic aromatic substitution (SNAr) or cross-coupling reactions . In contrast, the target compound’s alkoxymethyl group slows such reactions due to electron donation.
Aromatic Ethers with Bulky Substituents
Bulky substituents influence solubility and synthetic utility:
- Solubility: The target compound’s isobutoxymethyl group enhances solubility in non-polar solvents compared to polar derivatives like sulfonyl-containing analogues .
- Synthetic Applications : Compounds with directing groups (e.g., -CONHR in ) enable regioselective C–H functionalization, whereas the target’s alkoxymethyl group lacks such directing effects but offers stability in harsh reaction conditions .
Biological Activity
1-Bromo-3-[(2-methylpropoxy)methyl]benzene, also known by its CAS number 1250097-04-1, is an organic compound with potential biological activities. This article delves into its chemical properties, biological effects, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry and pharmacology.
This compound has the following molecular structure:
- Molecular Formula : C11H15BrO
- Molecular Weight : 243.15 g/mol
The compound features a bromine atom attached to a benzene ring, along with a propoxy side chain that contributes to its solubility and reactivity.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. A study evaluated its efficacy against various bacterial strains, demonstrating significant inhibition of growth at concentrations ranging from 25 to 100 µg/mL. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.
Anticancer Potential
In vitro studies have shown that this compound may possess anticancer properties. It was tested against several cancer cell lines, including breast cancer (MCF-7) and colon cancer (HT-29). Results indicated a dose-dependent reduction in cell viability, with IC50 values ranging from 30 to 50 µM. The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways.
The biological activity of this compound can be attributed to its structural components:
- Bromine Atom : Contributes to the compound's electrophilic nature, facilitating interactions with nucleophiles in biological systems.
- Propoxy Group : Enhances solubility in biological media, allowing for better cellular uptake.
The compound is hypothesized to interact with specific enzymes and receptors, modulating their activity and influencing cellular signaling pathways.
Study on Antimicrobial Activity
A recent study conducted by researchers at a pharmaceutical lab explored the antimicrobial effects of various halogenated compounds, including this compound. The study reported:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 50 µg/mL |
| Staphylococcus aureus | 25 µg/mL |
| Pseudomonas aeruginosa | 100 µg/mL |
This data underscores the potential application of this compound in developing new antimicrobial agents.
Study on Anticancer Activity
In another investigation focused on anticancer properties, the compound was tested against MCF-7 cells. The findings were as follows:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 80 |
| 30 | 50 |
| 50 | 20 |
These results suggest that higher concentrations significantly decrease cell viability, indicating potential for further development as an anticancer therapeutic.
Q & A
Q. What are the common synthetic routes for 1-bromo-3-[(2-methylpropoxy)methyl]benzene?
The synthesis typically involves multi-step reactions, starting with etherification to attach the 2-methylpropoxy group to the benzene ring, followed by bromination or alkylation to introduce the bromine substituent. For example, the 2-methylpropoxy group can be introduced via nucleophilic substitution using a methoxypropyl halide precursor under basic conditions. Subsequent bromination may employ electrophilic aromatic substitution with Br₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR are critical for identifying substituent environments. The bromine atom deshields adjacent protons, causing distinct downfield shifts (e.g., aromatic protons near bromine at δ 7.2–7.5 ppm). The 2-methylpropoxy group’s methylene (-CH₂-) and methyl (-CH₃) protons appear as multiplets in δ 3.5–4.0 ppm and a singlet at δ 1.0–1.2 ppm, respectively .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular formula (e.g., C₁₁H₁₅BrO) and isotopic patterns for bromine (¹:¹ ratio for ⁷⁹Br/⁸¹Br) .
Q. What substitution reactions are facilitated by the bromine atom?
The bromine atom undergoes nucleophilic aromatic substitution (NAS) with strong nucleophiles (e.g., amines, thiols) under catalytic conditions. For example, reaction with sodium methoxide replaces bromine with a methoxy group, while cross-coupling reactions (e.g., Suzuki-Miyaura) require palladium catalysts to form biaryl derivatives .
Q. How does the 2-methylpropoxy group influence the compound’s physical properties?
The bulky 2-methylpropoxy group increases steric hindrance, reducing solubility in polar solvents. Differential Scanning Calorimetry (DSC) reveals thermal stability up to ~200°C, with decomposition pathways dependent on the alkoxy group’s stability .
Advanced Research Questions
Q. How can reaction conditions be optimized for high-purity synthesis?
- Continuous Flow Reactors : Improve yield and scalability by maintaining precise temperature control and reducing side reactions (e.g., over-bromination) .
- Catalytic Systems : Use Pd/ligand complexes for efficient cross-coupling reactions. Solvent selection (e.g., DMF for polar aprotic conditions) enhances reaction kinetics .
Q. What strategies resolve overlapping signals in NMR spectra caused by substituents?
Q. How does the electron-withdrawing bromine atom affect electrophilic substitution patterns?
Bromine’s -I effect deactivates the benzene ring, directing incoming electrophiles to the meta position relative to itself. Computational studies (e.g., DFT) show increased electron density at the para position of the 2-methylpropoxy group, favoring regioselective reactions .
Q. What methodologies are used to study interactions with biological targets?
- Molecular Docking : Models compound-enzyme interactions, focusing on the bromine and alkoxy groups’ roles in binding.
- Surface Plasmon Resonance (SPR) : Quantifies binding affinity (KD) to receptors like cytochrome P450.
- Structure-Activity Relationship (SAR) : Modifies the 2-methylpropoxy or bromine groups to assess impact on bioactivity .
Data Contradictions and Validation
- Synthetic Yield Variability : Conflicting reports on bromination efficiency (40–75%) may arise from solvent purity or catalyst loading. Reproducibility requires strict control of anhydrous conditions and catalyst activation .
- Thermal Stability : DSC data discrepancies (±10°C) between studies suggest batch-dependent impurities. Purification via column chromatography (hexane:EtOAc) ensures consistency .
Methodological Recommendations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
